molecular formula C8H6BrNO4 B1363462 Methyl 4-bromo-3-nitrobenzoate CAS No. 2363-16-8

Methyl 4-bromo-3-nitrobenzoate

Cat. No. B1363462
CAS RN: 2363-16-8
M. Wt: 260.04 g/mol
InChI Key: BNNDHGPPQZVKMX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-nitrobenzoate is a chemical compound with the molecular formula C8H6BrNO4 . It is a crystal or powder that can range in color from white to pale yellow to brown . The compound has a molecular weight of 260.04 .


Molecular Structure Analysis

The molecular structure of Methyl 4-bromo-3-nitrobenzoate consists of a benzene ring substituted with a bromo group, a nitro group, and a methyl ester group . The InChI code for this compound is 1S/C8H6BrNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

Methyl 4-bromo-3-nitrobenzoate has a density of 1.7±0.1 g/cm3 . It has a boiling point of 320.9±22.0 °C at 760 mmHg . The compound has a flash point of 147.9±22.3 °C . It has a molar refractivity of 52.3±0.3 cm3 .

Scientific Research Applications

Synthesis of Antifolate Analogs

Methyl 4-bromo-3-nitrobenzoate is used in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs. These compounds are studied for their potential as antifolates, which are a class of drugs that can inhibit the activity of folic acid in the body and are used in the treatment of cancer .

Preparation of Dimethyl Ester Derivatives

This compound is also employed in preparing dimethyl 3-nitro-3′,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester. Such derivatives can be important for further chemical transformations or as intermediates in organic synthesis .

Chromatography and Mass Spectrometry

In chromatography and mass spectrometry, Methyl 4-bromo-3-nitrobenzoate may be involved in the measuring apparatus needed for chromatography or in fulfilling sample manipulation during mass spectrometry. This highlights its role in analytical techniques that are crucial for identifying and quantifying chemical substances .

Research and Development

The compound is referenced in various technical documents and peer-reviewed papers, indicating its use in research and development within the field of chemistry. It may serve as a reagent or intermediate in the development of new chemical entities .

Chemical Structure Analysis

Methyl 4-bromo-3-nitrobenzoate’s structure and properties are analyzed using tools like ChemSpider, which provides detailed information on its molecular structure, spectra, and physical properties. This analysis is essential for understanding its reactivity and potential applications .

Safety and Hazards

Methyl 4-bromo-3-nitrobenzoate is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

It’s important to note that nitro compounds, such as this one, often interact with various biological targets, including enzymes and cellular structures, due to their electrophilic nature .

Mode of Action

Nitro compounds generally undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.

Biochemical Pathways

Nitro compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can lead to changes in cellular processes and biochemical pathways.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption , which could influence its bioavailability and overall pharmacokinetic profile.

Result of Action

Nitro compounds can cause various effects at the molecular and cellular levels, including changes in enzyme activity, protein function, and cellular structures .

Action Environment

The action of Methyl 4-bromo-3-nitrobenzoate can be influenced by various environmental factors. Furthermore, the compound should be stored in a dry room temperature environment to maintain its stability and efficacy.

properties

IUPAC Name

methyl 4-bromo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNDHGPPQZVKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371633
Record name methyl 4-bromo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-nitrobenzoate

CAS RN

2363-16-8
Record name methyl 4-bromo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Commercially available 4-bromo-3-nitro-benzoic acid (1.17 g, 4.76 mmol) was dissolved in methanol (5 mL) containing five drops of concentrated sulfuric acid. The mixture was heated in air at 90° C. for six hours and more MeOH (7 mL) followed by concentrated sulfuric acid (0.6 mL) was added. Heating was continued another 24 hours. Extractive work up (ethyl acetate-water) followed by drying over MgSO4, filtered and concentrated under vacuum giving the title compound in quantitative yield.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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